molecular formula C6H5F7O2 B12448641 (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-EN-1-OL

(2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-EN-1-OL

Cat. No.: B12448641
M. Wt: 242.09 g/mol
InChI Key: CZEJAYVQMKAUOR-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol is a fluorinated organic compound with the molecular formula C6H5F7O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid with appropriate reagents to yield the desired alcohol . The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid, while reduction could produce 4,5,5,5-tetrafluoropentanol .

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol
  • 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid
  • 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl

Uniqueness

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol is unique due to its combination of multiple fluorine atoms and a trifluoromethoxy group. This structure imparts distinct chemical properties, such as high electronegativity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O2/c7-4(2-1-3-14,5(8,9)10)15-6(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEJAYVQMKAUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(F)(F)F)(OC(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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